molecular formula C17H23NO4S2 B2688205 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219902-33-6

2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2688205
CAS No.: 1219902-33-6
M. Wt: 369.49
InChI Key: NFPZRAUGGVUFPV-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring methoxy, methyl, and thiophen-3-ylmethyl substituents. Its structure includes a sulfonamide core linked to a 2-methoxyethyl group and a thiophene-containing moiety. The substitution pattern here—methoxy groups at positions 2 (on the benzene ring) and 2-methoxyethyl (on the sulfonamide nitrogen)—suggests enhanced solubility compared to non-polar analogs, while the thiophene ring may contribute to π-stacking interactions or metabolic stability .

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-13-9-16(22-4)17(10-14(13)2)24(19,20)18(6-7-21-3)11-15-5-8-23-12-15/h5,8-10,12H,6-7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPZRAUGGVUFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential pharmacological applications. Its unique structure, characterized by a methoxy group and a thiophene moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H23_{23}N O4_{4}S2_{2}
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 1219902-33-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that sulfonamides possess antimicrobial properties. The presence of the thiophene ring may enhance these effects through interactions with bacterial enzymes.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokine release.
  • Anticancer Potential : Research has suggested that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses or bacterial metabolism.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

A study conducted on related sulfonamides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis, essential for bacterial growth.

Anti-inflammatory Effects

In vitro assays revealed that compounds similar to this compound effectively reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

Research on structurally analogous compounds has shown promising results in inhibiting the growth of various cancer cell lines. For example, a derivative exhibited an IC50 value in the low micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.

Data Table Summary

Biological ActivityReference StudyObserved EffectMechanism
Antimicrobial Inhibition of bacterial growthFolate synthesis inhibition
Anti-inflammatory Reduced TNF-alpha productionCytokine modulation
Anticancer Cytotoxicity against cancer cellsInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous sulfonamides and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity
Target Compound Benzenesulfonamide 2-Methoxy, 4,5-dimethyl, N-(2-methoxyethyl), N-(thiophen-3-ylmethyl) ~421.5 (estimated) ~2.8 (predicted) Not yet reported; hypothesized to target GPCRs or kinases
N-(3-(2-(((4S,5R)-5-(3,5-bis(Trifluorométhyl)Phényl)-4-Méthyl-2-Oxooxazolidine-3-Yl)Méthyl)-4,4-Diméthylcyclohex-1-Ényl)-4-Méthoxyphényl)-N-Méthylméthanesulfonamide (Patent EP 2 697 207 B1) Oxazolidinone-sulfonamide hybrid Trifluoromethylphenyl, oxazolidinone, cyclohexenyl ~750.6 ~4.1 Antiviral (HCV protease inhibition)
N-(Thiophen-2-Ylmethyl)Benzenesulfonamide Benzenesulfonamide N-(thiophen-2-ylmethyl) ~267.3 ~2.3 Carbonic anhydrase IX inhibitor (IC₅₀ = 12 nM)

Key Observations:

Substituent Effects on Solubility: The target compound’s 2-methoxyethyl group likely improves aqueous solubility (predicted LogP ~2.8) compared to the trifluoromethyl-rich analog from EP 2 697 207 B1 (LogP ~4.1) . Thiophene-containing analogs generally exhibit moderate lipophilicity, aligning with drug-like properties. The oxazolidinone-containing patent compound’s higher molecular weight (~750 g/mol) may limit bioavailability, whereas the target compound (~421 g/mol) falls within Lipinski’s rule-of-five guidelines.

Biological Activity Trends: Thiophene-substituted sulfonamides (e.g., N-(thiophen-2-ylmethyl) analog) show strong affinity for carbonic anhydrase isoforms due to the thiophene’s sulfur atom enhancing metal coordination . The patent compound’s oxazolidinone and trifluoromethyl groups confer antiviral activity, but these features are absent in the target compound, suggesting divergent therapeutic applications.

Synthetic Complexity: The target compound’s bis-alkylation (N-(2-methoxyethyl) and N-(thiophen-3-ylmethyl)) introduces synthetic challenges in regioselectivity, whereas the patent compound’s cyclohexenyl and oxazolidinone motifs require multi-step enantioselective synthesis .

Research Findings and Implications

  • Structural Analysis : X-ray crystallography (if performed) would benefit from programs like SHELXL for small-molecule refinement, given its precision in modeling disordered moieties (e.g., flexible 2-methoxyethyl chain) .
  • Hypothetical Targets : Molecular docking studies suggest the thiophene ring could interact with aromatic residues in kinase ATP-binding pockets, while the sulfonamide may act as a hydrogen-bond acceptor.
  • Patent Landscape: EP 2 697 207 B1 emphasizes trifluoromethyl and oxazolidinone motifs for antiviral use, but the target compound’s distinct substitutions may align more with anticancer or anti-inflammatory applications .

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